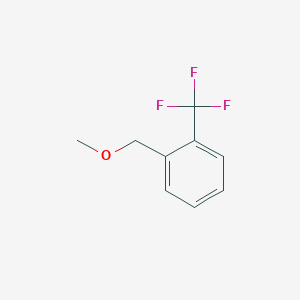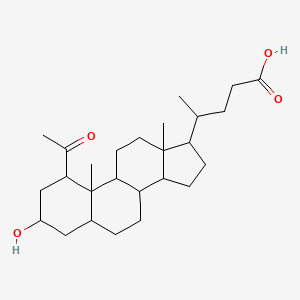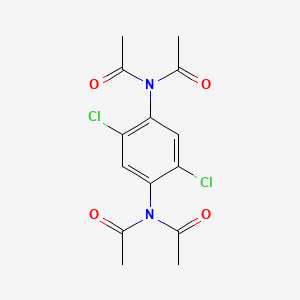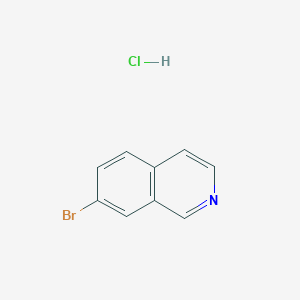
7-Bromoisoquinoline hydrochloride
Vue d'ensemble
Description
7-Bromoisoquinoline hydrochloride is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are characterized by a benzene ring fused to a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoisoquinoline hydrochloride can be achieved through various methods. One common method involves the bromination of isoquinoline. This process typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 7-position of the isoquinoline ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride form .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromoisoquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form isoquinoline N-oxide or reduction to form 7-aminoisoquinoline.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted isoquinolines.
Oxidation Reactions: Isoquinoline N-oxide.
Reduction Reactions: 7-Aminoisoquinoline.
Applications De Recherche Scientifique
7-Bromoisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Medicine: It serves as a building block for the development of pharmaceuticals, including potential anticancer and antimicrobial agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 7-Bromoisoquinoline hydrochloride involves its interaction with specific molecular targets. The bromine atom at the 7-position can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The compound can bind to enzymes or receptors, modulating their activity and affecting biological pathways .
Comparaison Avec Des Composés Similaires
Isoquinoline: A structural isomer of quinoline, used in the synthesis of alkaloids and other organic compounds.
Quinoline: Another benzopyridine, used in the synthesis of antimalarial drugs like chloroquine.
7-Aminoisoquinoline: A derivative of isoquinoline with an amino group at the 7-position, used in various chemical syntheses
Uniqueness of 7-Bromoisoquinoline Hydrochloride: This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic compounds .
Propriétés
IUPAC Name |
7-bromoisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLVFJBBNUITLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611277 | |
| Record name | 7-Bromoisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223671-91-8 | |
| Record name | 7-Bromoisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


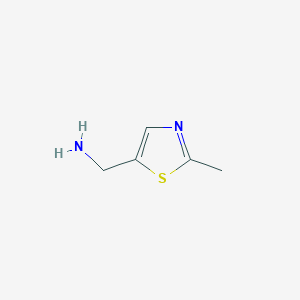

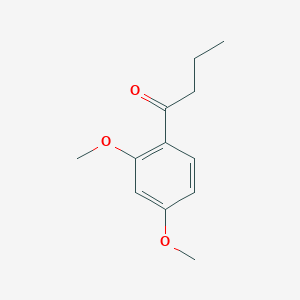
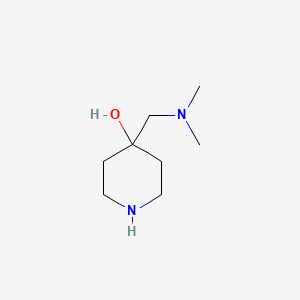

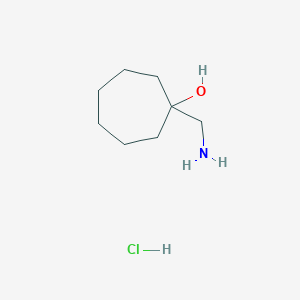
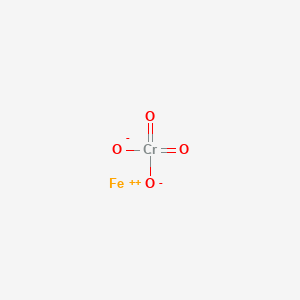
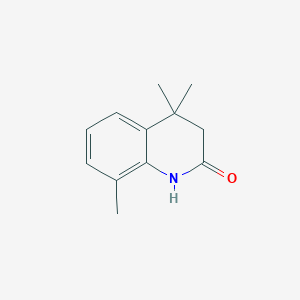
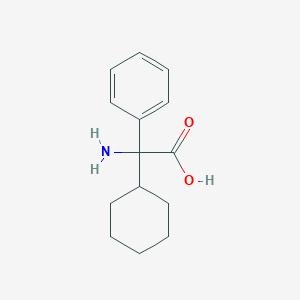
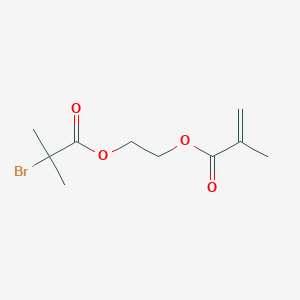
![Phosphonium, [(4-octylphenyl)methyl]triphenyl-, bromide](/img/structure/B1603495.png)
